molecular formula C11H12ClN3O4 B11723821 Ethyl 2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate

Ethyl 2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate

Cat. No.: B11723821
M. Wt: 285.68 g/mol
InChI Key: VTYRGKOCSXKHPS-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate (CAS 13909-29-0) is a hydrazone derivative characterized by a nitro group at the 2-position and a methyl group at the 4-position on the phenyl ring. Its molecular formula is C₁₁H₁₂ClN₃O₄, with a molecular weight of 285.68 g/mol . This compound serves as a versatile intermediate in organic synthesis, particularly in the formation of heterocycles like thiadiazoles and thiazoles, which are critical in pharmaceutical and agrochemical research . Its reactivity is influenced by the electron-withdrawing nitro group and steric effects from the methyl substituent, making it distinct from structurally similar analogs.

Properties

IUPAC Name

ethyl 2-chloro-2-[(4-methyl-2-nitrophenyl)hydrazinylidene]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O4/c1-3-19-11(16)10(12)14-13-8-5-4-7(2)6-9(8)15(17)18/h4-6,13H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYRGKOCSXKHPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=C(C=C(C=C1)C)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate typically involves the reaction of 4-methyl-2-nitrophenylhydrazine with ethyl chloroacetate under suitable conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography to obtain a high-purity compound.

Chemical Reactions Analysis

Ethyl 2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazinylidene moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function . The nitrophenyl group may also participate in redox reactions, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The table below summarizes key structural analogs, highlighting differences in substituents, molecular properties, and applications:

Compound Name CAS RN Molecular Formula Substituents (Phenyl Ring) Melting Point (°C) Key Applications/Reactivity
Ethyl 2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate (Target) 13909-29-0 C₁₁H₁₂ClN₃O₄ 4-methyl, 2-nitro Not reported Intermediate for thiadiazoles, thiazoles ; potential PET ligand analogs
Ethyl 2-chloro-2-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]acetate 119750-09-3 C₁₁H₁₂ClN₃O₅ 4-methoxy, 2-nitro 127 Higher polarity due to methoxy group; used in crystallography studies
Ethyl (2Z)-2-chloro-2-[2-(2,3-dimethylphenyl)hydrazin-1-ylidene]acetate 37522-18-2 C₁₂H₁₅ClN₂O₂ 2,3-dimethyl Not reported Pharmaceutical intermediate; lower molecular weight (254.71 g/mol)
Ethyl (2Z)-2-chloro-2-[2-(2,4,5-trichlorophenyl)hydrazin-1-ylidene]acetate 859775-89-6 C₁₀H₈Cl₄N₂O₂ 2,4,5-trichloro Not reported Enhanced electron-withdrawing effects; potential agrochemical applications
Ethyl (2Z)-chloro[(4-nitrophenyl)hydrazono]acetate 27143-13-1 C₁₀H₁₀ClN₃O₄ 4-nitro Not reported Para-nitro group alters electronic properties; used in coordination chemistry

Physicochemical Properties

  • Electron Effects : The target compound’s 2-nitro group enhances electrophilicity at the hydrazone carbon, facilitating nucleophilic attacks (e.g., by thiols or amines) to form heterocycles . In contrast, the 4-methoxy analog (CAS 119750-09-3) exhibits increased solubility in polar solvents due to the electron-donating methoxy group .
  • Thermal Stability : The methoxy derivative (CAS 119750-09-3) has a defined melting point of 127°C , suggesting stable crystalline packing via intermolecular hydrogen bonds, as observed in crystallographic studies . The target compound’s melting point is unreported but likely lower due to reduced polarity.

Crystallographic Insights

  • The methoxy analog (CAS 119750-09-3) crystallizes in a monoclinic system (space group P21/n) with intermolecular C–H···O hydrogen bonds stabilizing the structure .
  • In contrast, the trichlorophenyl derivative (CAS 859775-89-6) likely exhibits denser packing due to halogen interactions, though crystallographic data remain unreported .

Biological Activity

Ethyl 2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate, with the CAS number 27171-88-6, is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula: C11H13ClN2O2
  • Molecular Weight: 240.69 g/mol
  • Structure: The compound features a hydrazone linkage and a chloroacetate moiety, which are critical for its biological activity.

Antitumor Activity

Research indicates that compounds with hydrazone functionality, similar to this compound, exhibit significant antitumor properties. A study demonstrated that related hydrazone derivatives showed cytotoxicity against various cancer cell lines, including HT29 and Jurkat cells. The presence of electron-donating groups (such as methyl groups) on the phenyl ring enhances the antitumor efficacy .

Antimicrobial Activity

This compound has shown promising antimicrobial properties in preliminary studies. The compound was tested against both Gram-positive and Gram-negative bacteria, revealing a notable inhibition of bacterial growth. The structure–activity relationship (SAR) analysis suggests that the nitro group at the para position of the phenyl ring contributes significantly to its antimicrobial activity .

The proposed mechanism for the antitumor and antimicrobial activities includes:

  • Inhibition of DNA Synthesis: The compound may interfere with nucleic acid synthesis in microbial and cancer cells.
  • Induction of Apoptosis: this compound may trigger apoptotic pathways in cancer cells, leading to cell death.
  • Reactive Oxygen Species (ROS) Generation: The compound might induce oxidative stress in target cells, contributing to its cytotoxic effects.

Case Study 1: Antitumor Efficacy

A study evaluated the cytotoxic effects of various hydrazone derivatives on cancer cell lines. This compound was included in the screening process and exhibited an IC50 value comparable to established chemotherapeutic agents like doxorubicin .

Case Study 2: Antimicrobial Testing

In another study, the compound was tested against a panel of bacterial strains using the agar diffusion method. Results indicated that it possessed significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effective dosage levels .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntitumorSignificant cytotoxicity
AntimicrobialInhibition of bacterial growth
MechanismDNA synthesis inhibition

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